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Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

(R)-2-Nonanamine is a chiral primary amine with a nine-carbon aliphatic chain. Its fundamental
properties are summarized below, providing a foundational understanding for its handling,
application, and analysis.
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Property Value
CAS Number 74069-74-2
Molecular Formula CoH21N
Molecular Weight 143.27 g/mol
Appearance Liquid
Density 0.79 g/cm?3
Boiling Point 191 °C
Melting Point <-20°C
Flash Point 70 °C
Refractive Index 1.4271
Optical Purity (ee) >98.0%
Assay >98.5%

Synthesis and Purification Methodologies

The enantioselective synthesis of (R)-2-Nonanamine is crucial for applications where

stereochemistry is critical, such as in drug development. Common strategies involve

asymmetric reductive amination or enzymatic resolution of a racemic mixture.

Asymmetric Reductive Amination of 2-Nonanone

This method facilitates the direct conversion of a prochiral ketone, 2-nonanone, into the chiral

amine using a chiral catalyst.

Experimental Protocol:

e Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon),

dissolve 2-nonanone (1 equivalent) in a suitable anhydrous solvent such as methanol or

toluene.

e Add a source of ammonia (e.g., ammonium acetate, 1.5 equivalents) to the solution.
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 Introduce a chiral catalyst system. A common choice is a transition metal catalyst (e.g.,
Iridium or Rhodium-based) with a chiral phosphine ligand.

 Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine
intermediate.

e Reduction: Introduce a reducing agent, such as Hz gas (at a specified pressure) or a hydride
source like sodium borohydride.

e Maintain the reaction at a controlled temperature and pressure for a period determined by
reaction monitoring (e.g., 12-24 hours).

o Work-up and Purification: Upon completion, quench the reaction carefully. The crude product
is then subjected to extraction and purification by column chromatography on silica gel to
isolate the enantiomerically enriched (R)-2-Nonanamine.
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Asymmetric Reductive Amination Workflow

Lipase-Catalyzed Kinetic Resolution of Racemic 2-
Nonanamine

This biocatalytic approach utilizes the stereoselectivity of lipases to resolve a racemic mixture
of 2-nonanamine.
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Experimental Protocol:

¢ Reaction Setup: In a suitable organic solvent (e.g., hexane or toluene), dissolve racemic 2-
nonanamine (1 equivalent) and an acyl donor, such as vinyl acetate (0.5-0.6 equivalents).

e Add a lipase preparation (e.g., Candida antarctica lipase B, Novozym 435). The amount of
lipase will depend on its activity and should be optimized.

¢ Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

e Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and
analyzing the enantiomeric excess (ee) of the unreacted amine using chiral HPLC. The
reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity of
both the remaining amine and the acylated product.

e Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The
resulting mixture contains the unreacted (R)-2-nonanamine and the acylated (S)-2-
nonanamine.

 Purification: Separate the unreacted amine from the acylated product by column
chromatography or by an acid-base extraction procedure.
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Lipase-Catalyzed Kinetic Resolution

Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (R)-2-Nonanamine.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b079882?utm_src=pdf-body
https://www.benchchem.com/product/b079882?utm_src=pdf-body
https://www.benchchem.com/product/b079882?utm_src=pdf-body
https://www.benchchem.com/product/b079882?utm_src=pdf-body
https://www.benchchem.com/product/b079882?utm_src=pdf-body
https://www.benchchem.com/product/b079882?utm_src=pdf-body-img
https://www.benchchem.com/product/b079882?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

H NMR (Proton NMR):

Amine Protons (-NHz): A broad singlet, typically in the range of 1.0-2.5 ppm. The chemical
shift and peak shape are highly dependent on solvent and concentration.

¢ Methine Proton (-CH-): A multiplet around 2.7-3.0 ppm, coupled to the adjacent methyl and
methylene protons.

o Methylene Protons (-CHz-): A series of multiplets in the range of 1.2-1.5 ppm.
o Terminal Methyl Proton (-CHs): A triplet around 0.8-0.9 ppm.
o Methyl Protons adjacent to the amine (-CH(NH2)CHs): A doublet around 1.0-1.2 ppm.

13C NMR (Carbon-13 NMR):

C2 (Carbon bearing the amine): ~45-50 ppm.

C1 (Methyl adjacent to the amine): ~23-25 ppm.

Aliphatic Carbons (C3-C8): A series of peaks between ~22-40 ppm.

C9 (Terminal methyl): ~14 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-nonanamine would be expected to show a
molecular ion peak ([M]*) at m/z 143. The fragmentation pattern is dominated by alpha-
cleavage, which is characteristic of amines.

Expected Fragmentation:

» Alpha-Cleavage: The most prominent fragmentation involves the cleavage of the C-C bond
adjacent to the nitrogen atom. For 2-nonanamine, this would result in the loss of a heptyl
radical (C7Hz1se) to form a stable iminium cation at m/z 44 ([CHzCH=NHz]*). This is often the

base peak in the spectrum.
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Primary Mass Spectrometry Fragmentation

Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-Nonanamine, being a primary amine, will exhibit characteristic
absorption bands.

Wavenumber (cm~—?) Vibration Intensity

N-H stretch (asymmetric and

3300-3500 symmetric) Medium
2850-2960 C-H stretch (aliphatic) Strong

1590-1650 N-H bend (scissoring) Medium
1020-1250 C-N stretch Medium

Chiral High-Performance Liquid Chromatography
(HPLC)

Determination of the enantiomeric excess (ee) is critical and is typically performed using chiral
HPLC.

Experimental Protocol:

o Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or
Chiralcel) is often effective for the separation of chiral amines.
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o Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like
hexane and a polar modifier such as isopropanol, often with a small amount of an amine
additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for
baseline separation of the enantiomers.

o Sample Preparation: Prepare a dilute solution of the (R)-2-Nonanamine sample in the
mobile phase.

e Analysis: Inject the sample onto the HPLC system and monitor the elution of the
enantiomers using a UV detector. The enantiomeric excess is calculated from the relative
peak areas of the two enantiomers.

Biological Activity and Potential Applications

While specific biological activity data for (R)-2-Nonanamine is not extensively reported in
publicly available literature, chiral amines as a class are of significant interest in drug
development. They are common structural motifs in a wide range of biologically active
molecules.

Potential areas of investigation for (R)-2-Nonanamine and its derivatives could include:

o Antimicrobial Activity: Long-chain aliphatic amines have been investigated for their
antimicrobial properties. The lipophilic nonyl chain of (R)-2-Nonanamine could facilitate
interaction with and disruption of microbial cell membranes.

e Neurological Activity: The structural similarity of simple amines to endogenous
neurotransmitters suggests potential interactions with receptors and transporters in the
central nervous system.

o Cytotoxicity: As with many small molecules, evaluating the cytotoxic effects on various cell
lines is a primary step in assessing potential therapeutic or toxicological profiles.

Further research is required to elucidate the specific biological activities and mechanisms of
action of (R)-2-Nonanamine.

Safety and Handling
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(R)-2-Nonanamine is classified as a hazardous substance. Appropriate safety precautions
must be taken during handling and storage.

Hazard Class GHS Pictogram Hazard Statement
Acute Toxicity, Oral lealt text H301: Toxic if swallowed
Acute Toxicity, Dermal lealt text H310: Fatal in contact with skin
Acute Toxicity, Inhalation lralt text H330: Fatal if inhaled

) ] o H314: Causes severe skin
Skin Corrosion/Irritation lraalt text

burns and eye damage

Handling Recommendations:
e Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

» Avoid inhalation of vapors and contact with skin and eyes.

o Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents and acids.

» To cite this document: BenchChem. [An In-depth Technical Guide to (R)-2-Nonanamine

(CAS: 74069-74-2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079882#r-2-nonanamine-cas-number-74069-74-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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